REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[N:3]=1>C(NCC)C.CC(=O)OCC>[Cl:9][C:4]1[N:3]=[C:2]([N:3]([CH2:4][CH3:5])[CH2:2][CH3:7])[CH:7]=[C:6]([CH3:8])[CH:5]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)C)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1 N KHSO4, solution
|
Type
|
EXTRACTION
|
Details
|
The washings are extracted back with EA (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 95:5
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=N1)N(CC)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |